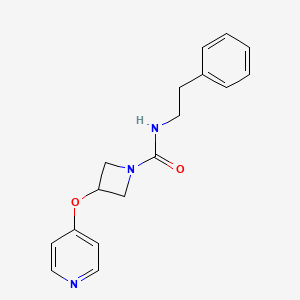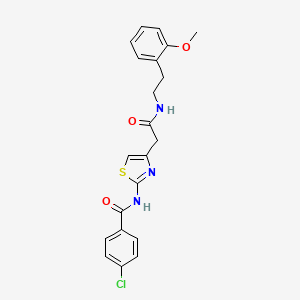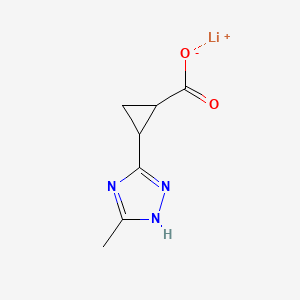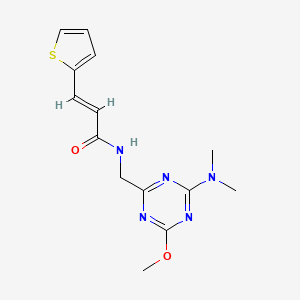![molecular formula C24H24N2O3S B2503165 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide CAS No. 941871-72-3](/img/structure/B2503165.png)
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C24H24N2O3S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer and Radioprotective Activities
One significant area of research is the exploration of N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide derivatives for their potential anticancer and radioprotective properties. Ghorab et al. (2008) highlighted the synthesis of novel 4-(quinolin-1-yl) benzenesulfonamide derivatives demonstrating in vitro anticancer activity, with certain compounds showing cytotoxic activity comparable to doxorubicin, a reference drug. Additionally, a compound from the series exhibited in vivo radioprotective activity against γ-irradiation in mice, underscoring the therapeutic potential of these derivatives in oncology and protection against radiation-induced damage (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2008).
Fluorescent Probes for Biological Applications
Research has also delved into the design and synthesis of fluorescent probes based on this compound for biological applications. Ohshima et al. (2010) developed a fluorescent probe for Zn2+, demonstrating its utility in sensitive and efficient cell-membrane permeability. This probe and its benzenesulfonyl-caged derivative showcased rapid reactivation by hydrolysis, indicating practical applications for Zn2+ detection in living cells (Ohshima, Kitamura, Morita, Shiro, Yamada, Ikekita, Kimura, & Aoki, 2010).
Antimicrobial Applications
Furthermore, the synthesis of quinoline clubbed with sulfonamide moiety has shown promise in antimicrobial applications. A study presented new compounds synthesized for use as antimicrobial agents, with several derivatives displaying high activity against Gram-positive bacteria, indicating the potential of these compounds in combating microbial infections (2019).
Chemical Synthesis and Structural Analysis
Research into the synthesis and structural analysis of this compound derivatives has broadened the understanding of their chemical properties and potential applications. For instance, the synthesis of N-(quinolin-8-yl) benzenesulfonamide derivatives and analysis of their fragmentation pathways have provided insights into their chemical behavior, which could inform future applications in drug design and development (Chen Bin, 2015).
Wirkmechanismus
While the exact mechanism of action for this specific compound is not detailed in the search results, N-benzenesulfonyl derivatives of heterocycles have been found to exhibit antibacterial activity . This activity is thought to involve the generation of reactive oxygen species and reactive nitrogen species .
Safety and Hazards
Zukünftige Richtungen
Benzosultams, a subclass of bicyclic sulfonamides, have been found in numerous biologically active compounds and pharmaceuticals . They exhibit a wide spectrum of promising bioactivities, which have been widely utilized as inhibitors and drugs . Therefore, the development of new synthetic classes of antimicrobials based on these structures is a promising direction for future research .
Eigenschaften
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-17-10-11-20(15-18(17)2)24(27)25-21-12-13-23-19(16-21)7-6-14-26(23)30(28,29)22-8-4-3-5-9-22/h3-5,8-13,15-16H,6-7,14H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJKUENJSXTMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide](/img/structure/B2503082.png)

![7-benzyl-N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2503084.png)
![N-benzyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2503085.png)


![3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid](/img/structure/B2503091.png)
![2-[2,2-Dimethylpropyl-[2-(1,2,4-triazol-1-yl)ethyl]amino]ethanesulfonyl fluoride](/img/structure/B2503092.png)
![4-(dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2503093.png)
![6-(4-Chlorophenyl)-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2503098.png)
![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride](/img/structure/B2503099.png)
![N-(2-furylmethyl)-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2503100.png)


